molecular formula C10H10BrFN2O B13682252 7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one

7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one

Katalognummer: B13682252
Molekulargewicht: 273.10 g/mol
InChI-Schlüssel: SHQRNYVTNKVRTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of bromine, ethyl, and fluorine substituents on the quinoxaline ring. The molecular formula of this compound is C10H10BrFN2O, and it has a molecular weight of 273.1 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by bromination and fluorination reactions . The reaction conditions typically involve the use of solvents such as ethanol or acetic acid, and the reactions are carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Bromo-3-ethyl-8-fluoroquinoxaline: Similar in structure but lacks the dihydro moiety.

    3-Ethyl-8-fluoroquinoxaline: Lacks the bromine substituent.

    7-Bromo-3-ethylquinoxaline: Lacks the fluorine substituent.

Uniqueness

7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the dihydro moiety makes this compound distinct from other quinoxaline derivatives .

Biologische Aktivität

7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one (CAS No. 2756334-30-0) is a synthetic compound belonging to the quinoxaline family. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

The molecular formula of this compound is C10H10BrFN2OC_{10}H_{10}BrFN_2O, with a molecular weight of approximately 273.1 g/mol. The compound exhibits a fused bicyclic structure that contributes to its reactivity and biological properties.

Anticancer Activity

Research indicates that this compound possesses significant anticancer activity. It has been shown to inhibit cancer cell proliferation in various cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) cells.

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Poly (ADP-ribose) Polymerase (PARP) : This enzyme plays a critical role in DNA repair. Inhibiting PARP can lead to increased DNA damage in cancer cells, promoting apoptosis.
  • Induction of Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
  • Promotion of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindingsReference
In vitro study on HCT116 and MCF7 cells IC50 values were found to be 1.9 µg/mL for HCT116 and 2.3 µg/mL for MCF7, indicating potent anticancer activity compared to doxorubicin (IC50 3.23 µg/mL).
PARP inhibition assay Demonstrated effective inhibition of PARP with an EC50 value indicating potential as a therapeutic agent in DNA damage response pathways.
Structural activity relationship analysis Identified that modifications at the bromine and fluorine positions can enhance biological activity and selectivity toward cancer cells.

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other quinoxaline derivatives:

Compound NameStructural FeaturesBiological Activity
7-BromoquinoxalineBromine at position 7; no ethyl or fluorine groupsModerate anticancer properties
8-FluoroquinoxalineFluorine at position 8; no bromineAntimicrobial activity
Quinoxaline derivativesVarying substitutionsDiverse biological activities including antiviral properties

Eigenschaften

Molekularformel

C10H10BrFN2O

Molekulargewicht

273.10 g/mol

IUPAC-Name

7-bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C10H10BrFN2O/c1-2-6-10(15)14-9-7(13-6)4-3-5(11)8(9)12/h3-4,6,13H,2H2,1H3,(H,14,15)

InChI-Schlüssel

SHQRNYVTNKVRTK-UHFFFAOYSA-N

Kanonische SMILES

CCC1C(=O)NC2=C(N1)C=CC(=C2F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.